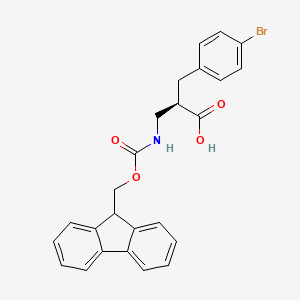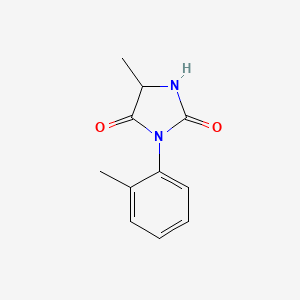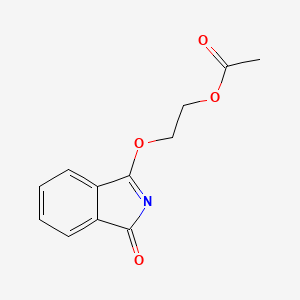![molecular formula C9H14O B15217538 2-(Spiro[3.3]heptan-2-yl)acetaldehyde](/img/structure/B15217538.png)
2-(Spiro[3.3]heptan-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Spiro[3.3]heptan-2-yl)acetaldehyde is an organic compound with the molecular formula C9H14O. It features a spirocyclic structure, which consists of two fused rings sharing a single carbon atom. This compound is part of the aldehyde family and is known for its unique structural properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Spiro[3.3]heptan-2-yl)acetaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde functional group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by oxidation reactions to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Spiro[3.3]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile used, various substituted spirocyclic compounds can be formed.
Scientific Research Applications
2-(Spiro[3.3]heptan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Spiro[3.3]heptan-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Spiro[2.4]heptan-7-ylacetaldehyde: Shares the spirocyclic scaffold but differs in the position and nature of substituents.
2-Azaspiro[3.3]heptane-derived compounds: Similar spirocyclic structure but with nitrogen atoms incorporated.
Uniqueness
2-(Spiro[3.3]heptan-2-yl)acetaldehyde is unique due to its specific spirocyclic structure and the presence of an aldehyde functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-spiro[3.3]heptan-2-ylacetaldehyde |
InChI |
InChI=1S/C9H14O/c10-5-2-8-6-9(7-8)3-1-4-9/h5,8H,1-4,6-7H2 |
InChI Key |
LRBXLEVPRBQWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
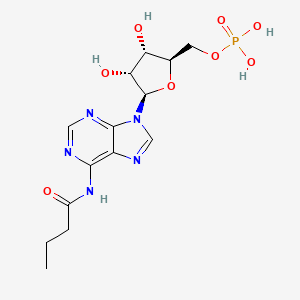
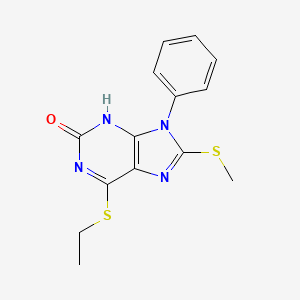
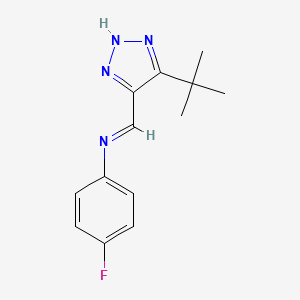

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
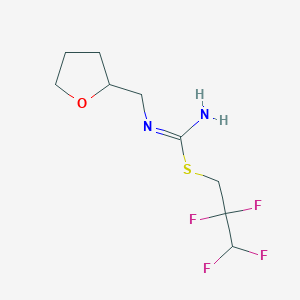
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
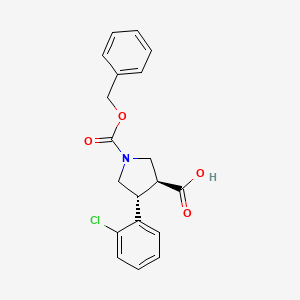

![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
